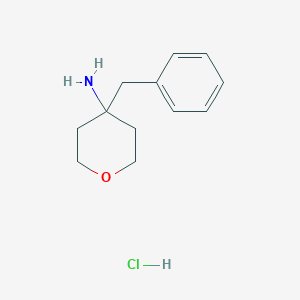

4-(4-碘苯氧基)-1-甲基哌啶

描述

“4-(4-Iodophenoxy)-phenol” is a compound with the CAS Number: 26002-35-7 and a molecular weight of 312.11 . It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

A reaction of triphenylantimony with 4-iodophenol in the presence of hydrogen peroxide furnished bis (4-iodophenoxy)triphenylantimony . Another compound, “4-(4-Iodophenoxy)tetrahydropyran”, was synthesized starting from the anthracen-9-ylmethanamine (3) under aerobic condition .

Physical And Chemical Properties Analysis

It’s typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

科学研究应用

光学传感器应用

4-(4-碘苯氧基)-1-甲基哌啶的衍生物,特别是那些含有长烷基的芳香环的衍生物,已被用于合成咔唑衍生物聚合物。 这些聚合物由于与 3,4-双(4-碘苯氧基)噻吩的相互作用以及随后使用 FeCl3 氧化剂的聚合而在光学传感器开发中具有重要意义 .

生物医学成像

含有 4-碘苯氧基侧基以及非碘化氨基酸酯共取代基的聚磷腈已被合成用于生物医学成像。 这些化合物表现出较高的 X 射线截面,使其在增强成像应用中的对比度方面具有价值 .

安全和危害

The safety data sheet for “4-(4-Iodophenoxy)tetrahydropyran” indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

There are studies on the preparation of polyphosphazenes, which are a family of inorganic molecular hybrid polymers with very diverse properties due to the vast array of organic substituents possible . This could potentially open up new avenues for research and applications involving “4-(4-Iodophenoxy)-1-methylpiperidine” and similar compounds.

作用机制

- Specifically, Group III mGlu receptors are primarily localized on presynaptic terminals. They act as both auto- and hetero-receptors, inhibiting the release of neurotransmitters .

- Activation of Group III mGlu receptors leads to inhibition of neurotransmitter release via three principal mechanisms:

Target of Action

Mode of Action

Biochemical Pathways

生化分析

Biochemical Properties

4-(4-Iodophenoxy)-1-methylpiperidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of arachidonic acid. The interaction with these enzymes can lead to the modulation of prostaglandin and leukotriene synthesis, which are crucial mediators of inflammation and other physiological processes . Additionally, 4-(4-Iodophenoxy)-1-methylpiperidine has been observed to bind to certain proteins, influencing their conformation and activity.

Cellular Effects

The effects of 4-(4-Iodophenoxy)-1-methylpiperidine on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors. By modulating these pathways, 4-(4-Iodophenoxy)-1-methylpiperidine can affect gene expression and cellular metabolism . For instance, it has been shown to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival.

Molecular Mechanism

At the molecular level, 4-(4-Iodophenoxy)-1-methylpiperidine exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as receptors and enzymes. This binding can lead to either inhibition or activation of the target molecules. For example, 4-(4-Iodophenoxy)-1-methylpiperidine has been shown to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Iodophenoxy)-1-methylpiperidine have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 4-(4-Iodophenoxy)-1-methylpiperidine can result in sustained changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 4-(4-Iodophenoxy)-1-methylpiperidine vary with different dosages in animal models. At lower doses, this compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of 4-(4-Iodophenoxy)-1-methylpiperidine can result in toxic effects, such as liver and kidney damage.

Metabolic Pathways

4-(4-Iodophenoxy)-1-methylpiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The metabolic pathways of this compound can influence its bioavailability and efficacy. Additionally, 4-(4-Iodophenoxy)-1-methylpiperidine can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(4-Iodophenoxy)-1-methylpiperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, and it can bind to proteins such as albumin, which facilitates its distribution in the bloodstream . The localization and accumulation of 4-(4-Iodophenoxy)-1-methylpiperidine in specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(4-Iodophenoxy)-1-methylpiperidine is an important factor in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct 4-(4-Iodophenoxy)-1-methylpiperidine to specific organelles, where it can exert its effects on cellular processes.

属性

IUPAC Name |

4-(4-iodophenoxy)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROETWRYEPPEZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)